![molecular formula C8H5N3O B12906055 2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine CAS No. 952702-87-3](/img/structure/B12906055.png)
2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine is a heterocyclic compound characterized by its unique structure, which includes fused isoxazole and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine typically involves the cyclization of 5-aminoisoxazoles with 1,3-dielectrophiles. One common method includes the reaction of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests potential for industrial application, particularly in the pharmaceutical and agrochemical sectors .
Chemical Reactions Analysis
Types of Reactions: 2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield partially hydrogenated analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like keto esters and Mannich bases are employed under reflux conditions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Partially hydrogenated analogs.
Substitution: Substituted isoxazolopyridines.
Scientific Research Applications
2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Exhibits significant biological activity, including antitumor and pesticidal properties.
Industry: Utilized in the development of agrochemicals, including herbicide antidotes.
Mechanism of Action
The mechanism of action of 2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen . This inhibition can lead to significant biological effects, including anticancer activity .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-B]pyridines: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Isoxazolo[4,5-B]pyridines: Another class of heterocyclic compounds with similar synthetic routes and applications.
Imidazo[4,5-B]pyridines: Known for their significant clinical diversity and biological activities.
Uniqueness: 2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine stands out due to its unique combination of isoxazole and pyridine rings, which confer distinct chemical properties and biological activities.
Properties
CAS No. |
952702-87-3 |
|---|---|
Molecular Formula |
C8H5N3O |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
4-oxa-2,5,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,6,8,10-pentaene |
InChI |
InChI=1S/C8H5N3O/c1-2-9-7-3-5-4-10-12-8(5)11-6(1)7/h1-4,10H |
InChI Key |
PFNFDRXMFNOMIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=CNOC3=N2)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


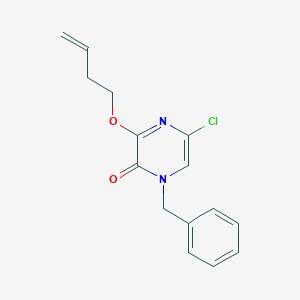
![3,3-Dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905976.png)
![3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12905981.png)

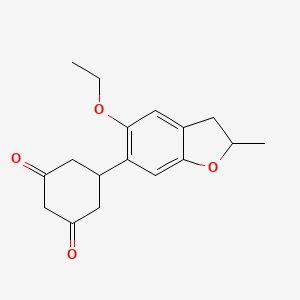
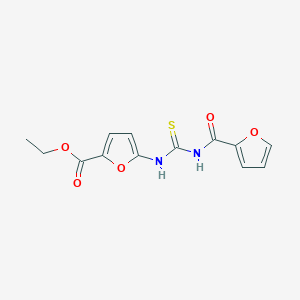
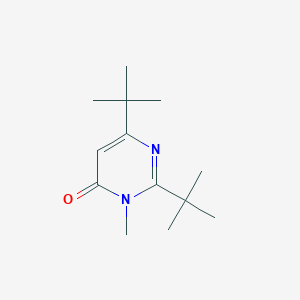
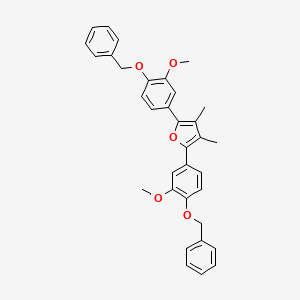
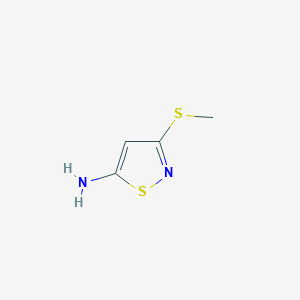
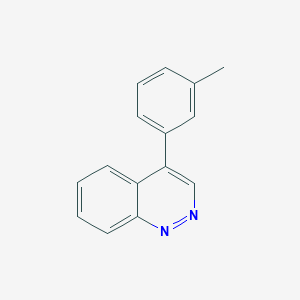
![1-Benzyl-2-[(2-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B12906028.png)
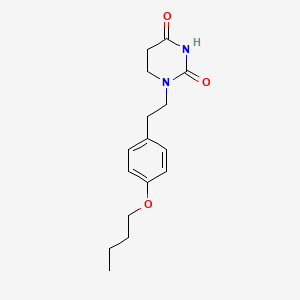
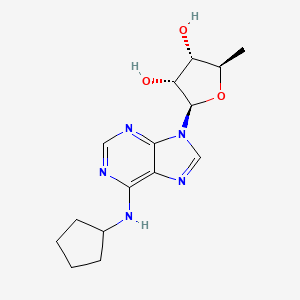
![3-[1-(Pyridin-3-yl)ethenyl]-1h-indole](/img/structure/B12906037.png)
